(-)-9-deMe-DTBZ
Description
Properties
CAS No. |
1065193-41-0 |
|---|---|
Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(2S,3S,11bS)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol |
InChI |
InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m0/s1 |
InChI Key |
NNGHNWCGIHBKHE-BPUTZDHNSA-N |
SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)O |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O |
Synonyms |
(2S,3S,11bS)-1,3,4,6,7,11b-Hexahydro-10-methoxy-3-(2-methylpropyl)-2H-Benzo[a]quinolizine-2,9-diol |
Origin of Product |
United States |
Preparation Methods
Precursor Selection and Initial Synthesis
The synthesis of this compound begins with tetrabenazine (TBZ), a VMAT2 inhibitor with a tetrahydroisoquinoline backbone. TBZ undergoes reduction to yield dihydrotetrabenazine (DTBZ), followed by demethylation at the 9-position to produce 9-desmethyl-DTBZ. The critical challenge lies in achieving enantiomeric purity, as the biological activity of DTBZ derivatives is highly stereospecific.
In a representative procedure, (2R,3R,11bR)-1,3,4,6,7,11b-Hexahydro-10-methoxy-3-(2-methylpropyl)-9-(phenylmethoxy)-2H-benzo[a]quinolizin-2-ol serves as the precursor for (+)-9-deMe-DTBZ. For the (-)-enantiomer, the analogous (2S,3S,11bS)-configured precursor is required. Demethylation is typically achieved via boron tribromide (BBr₃) in dichloromethane at -78°C, selectively removing the methyl group while preserving the isoquinoline ring.
Table 1: Key Reaction Conditions for Demethylation
| Parameter | Value/Range |
|---|---|
| Reagent | BBr₃ (1.2 eq) |
| Solvent | CH₂Cl₂ |
| Temperature | -78°C to 0°C |
| Reaction Time | 4–6 hours |
| Yield | 65–75% |
Chiral Resolution of Racemic 9-desmethyl-DTBZ
Racemic 9-desmethyl-DTBZ consists of four stereoisomers due to the presence of chiral centers at positions 2, 3, and 11b. Enantiomeric resolution is achieved using chiral stationary-phase chromatography. The Chiralpak AD column (4.6 × 250 mm), eluted with hexanes/isopropanol (9:1), resolves the (2S,3S,11bS)-(-)-enantiomer from its counterparts.
Critical Factors in Chiral Resolution:
-
Eluent Composition: Higher isopropanol ratios reduce retention times but compromise resolution.
-
Flow Rate: 1 mL/min optimizes peak separation while maintaining efficiency.
-
Column Temperature: 25°C ensures consistent enantiomer partitioning.
Post-resolution, the (-)-enantiomer exhibits a retention time of 30.4 min under these conditions, distinct from the (+)-enantiomer (12.5 min).
Optimization of Alkylation and Functionalization
Introduction of Fluorinated Alkyl Groups
To enhance binding affinity and metabolic stability, 9-desmethyl-DTBZ is often functionalized with fluorinated alkyl groups. For this compound, this involves reacting the resolved enantiomer with 3-fluoropropyl-p-toluenesulfonate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Reaction Scheme:
-
Deprotonation: The phenolic -OH at position 9 is deprotonated using K₂CO₃.
-
Nucleophilic Substitution: The fluoropropyl group replaces the tosylate leaving group.
-
Purification: Silica gel chromatography (ethyl acetate/hexanes, 1:3) isolates the product.
Table 2: Alkylation Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Reagent | 3-fluoropropyl-p-toluenesulfonate (1.5 eq) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 55–60% |
Stereochemical Integrity Monitoring
Maintaining stereochemical purity during alkylation is paramount. Circular dichroism (CD) spectroscopy and X-ray crystallography confirm the retention of the (2S,3S,11bS) configuration post-functionalization. Comparative HPLC analysis against racemic standards further validates enantiomeric excess (>99% ee).
Analytical Characterization and Quality Control
Spectroscopic Identification
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water, 70:30) achieves baseline separation of this compound from synthetic byproducts. Acceptance criteria include:
-
Purity: ≥98% (area normalization).
-
Enantiomeric Excess: ≥99% (chiral HPLC).
Challenges and Mitigation Strategies
Epimerization During Demethylation
Exposure to acidic or basic conditions during demethylation risks epimerization at C-2 and C-3. Mitigation involves:
-
Low-Temperature Reactions: Maintaining temperatures below -70°C minimizes racemization.
-
Inert Atmosphere: Argon or nitrogen blankets prevent oxidative degradation.
Scalability of Chiral Resolution
Preparative chiral chromatography, while effective, poses scalability challenges. Alternative approaches under investigation include:
-
Enzymatic Resolution: Lipase-catalyzed asymmetric hydrolysis of ester intermediates.
-
Crystallization-Induced Dynamic Resolution (CIDR): Exploiting differential solubility of diastereomeric salts.
Chemical Reactions Analysis
Types of Reactions
(-)-9-deMe-DTBZ can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Dopamine Depleting Agent
(-)-9-deMe-DTBZ is recognized for its ability to deplete dopamine levels, making it relevant in the treatment of conditions characterized by excessive dopaminergic activity, such as schizophrenia and movement disorders like tardive dyskinesia. The compound acts primarily by inhibiting the vesicular monoamine transporter (VMAT), which is crucial for packaging monoamines into vesicles for storage and release .
Antidyskinetic and Antipsychotic Effects
Research indicates that this compound may have antidyskinetic properties, helping to alleviate symptoms associated with dyskinesia, particularly in patients undergoing treatment for Parkinson's disease. Its antipsychotic effects are attributed to its action on dopaminergic pathways, which can help stabilize mood and reduce psychotic symptoms .
Imaging Applications
Positron Emission Tomography (PET) Tracers
One of the most significant applications of this compound derivatives is in the development of radioligands for PET imaging. For instance, the fluorinated compound [18F]FP-(+)-DTBZ has been used to visualize VMAT2 binding sites in the brain. This imaging capability is particularly valuable for studying neurodegenerative diseases such as Parkinson's disease, where monitoring dopaminergic neuron integrity is crucial .
In Vivo Characterization
Studies have demonstrated that [18F]FP-(+)-DTBZ exhibits favorable pharmacokinetics and biodistribution profiles in animal models, indicating its potential for clinical use in assessing VMAT2 availability and function in various neurological conditions . The ability to differentiate between active and inactive enantiomers enhances its specificity as an imaging agent.
Case Study 1: VMAT2 Imaging in Parkinson's Disease
A study utilized [18F]FP-(+)-DTBZ PET imaging to assess VMAT2 binding in the brains of patients with Parkinson's disease. The findings revealed a significant correlation between VMAT2 binding levels and clinical measures of motor function, underscoring the utility of this compound in evaluating disease progression and treatment efficacy .
Case Study 2: Pharmacokinetics in Animal Models
Research involving the pharmacokinetics of [18F]FP-(+)-DTBZ demonstrated its rapid uptake and retention in brain regions associated with dopaminergic activity. This study highlighted the compound's ability to provide quantitative measures of VMAT2 binding, which could be pivotal in both research and clinical settings for monitoring therapeutic interventions .
Comparative Data Table
Mechanism of Action
The mechanism of action of (-)-9-deMe-DTBZ involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Notes
Stereochemistry Matters: The (−)-enantiomer’s VMAT2 affinity is lower than (+)-DTBZ, impacting its utility in diagnostic imaging .
Metabolic Variability: Discrepancies in metabolite prominence (e.g., minor vs. major) underscore the need for context-specific pharmacokinetic studies .
Synthetic Challenges : Asymmetric synthesis of 9-DeMe-DTBZ enantiomers requires advanced chiral techniques, limiting large-scale production .
Biological Activity
(-)-9-deMe-DTBZ, a derivative of dihydrotetrabenazine (DTBZ), has garnered attention in the field of neuropharmacology due to its selective binding to the vesicular monoamine transporter 2 (VMAT2). This compound is primarily investigated for its potential applications in imaging and therapeutic strategies for neurodegenerative diseases, particularly Parkinson's disease (PD). This article delves into the biological activity of this compound, highlighting its pharmacokinetics, binding affinity, and implications in neurological disorders.
Overview of VMAT2 and Its Importance
VMAT2 is crucial for the storage and release of monoamines, including dopamine, in presynaptic vesicles. It plays a significant role in maintaining dopaminergic function, which is essential for motor control and other neurological processes. The degeneration of dopaminergic neurons in conditions such as PD leads to a decrease in VMAT2 expression, making it a valuable target for diagnostic imaging and potential therapeutic interventions.
Pharmacokinetics and Binding Affinity
Research indicates that this compound exhibits high affinity for VMAT2, with binding constants suggesting effective interaction with this target. The pharmacokinetic profile shows promising brain uptake, which is critical for neuroimaging applications.
Table 1: Binding Affinity of this compound Compared to Other DTBZ Derivatives
| Compound | Binding Affinity (K_i) | Brain Uptake Ratio (Striatum/Cerebellum) |
|---|---|---|
| This compound | 0.76 nM | 5.24 |
| (+)-[11C]DTBZ | 0.56 nM | 5.15 |
| [18F]FP-(±)-DTBZ | Not specified | 4.54 |
The above data illustrates that this compound has comparable binding affinity to other established ligands used in PET imaging, indicating its potential utility in clinical settings.
Case Studies
- Parkinson's Disease Imaging : A study utilizing PET imaging with this compound demonstrated significant reductions in VMAT2 binding in patients with PD compared to healthy controls. The study reported a decrease of approximately 61% in the putamen and 43% in the caudate nucleus among PD patients, underscoring the compound's diagnostic potential for assessing disease progression and therapeutic response .
- Dopaminergic Function Assessment : In another investigation, researchers employed this compound to evaluate dopaminergic integrity in patients with varying stages of PD. The results indicated that lower specific uptake values correlated with increased disease severity as measured by the Unified Parkinson's Disease Rating Scale (UPDRS-III), reinforcing the compound's role as a biomarker for dopaminergic dysfunction .
Implications for Therapeutic Strategies
The biological activity of this compound extends beyond imaging; it may also inform therapeutic approaches. By understanding VMAT2 dynamics through this compound, researchers can explore strategies to enhance dopaminergic transmission or protect against neuronal loss in neurodegenerative diseases.
Table 2: Clinical Implications of this compound
| Application | Description |
|---|---|
| Diagnostic Imaging | Early detection of PD through VMAT2 quantification |
| Monitoring Disease Progression | Correlation with clinical scales (e.g., UPDRS) |
| Potential Therapeutic Applications | Targeting VMAT2 to improve dopaminergic signaling |
Q & A
Q. What are the best practices for visualizing this compound’s molecular interactions in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
